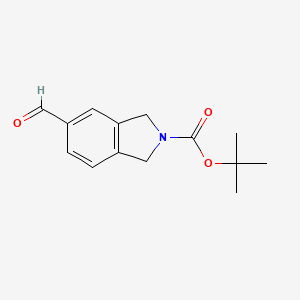

tert-Butyl 5-formylisoindoline-2-carboxylate

Overview

Description

The compound tert-Butyl 5-formylisoindoline-2-carboxylate is a chemical of interest in the field of organic synthesis and pharmaceutical intermediates. While the provided papers do not directly discuss this compound, they do provide insights into related structures and synthetic methods that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, optimizations, and the use of chiral auxiliaries. For example, the synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, was optimized through a one-pot process involving debenzylation and ring hydrogenation . Similarly, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was synthesized from L-alanine, showcasing the use of chiral auxiliaries in synthesis . These methods could potentially be adapted for the synthesis of tert-Butyl 5-formylisoindoline-2-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single crystal X-ray diffraction . Similarly, DFT studies have been used to optimize the structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, which also provided insights into the molecular electrostatic potential and frontier molecular orbitals . These analytical methods could be applied to tert-Butyl 5-formylisoindoline-2-carboxylate to gain a deeper understanding of its structure.

Chemical Reactions Analysis

The reactivity of tert-butyl groups in chemical reactions is well-documented. For instance, tert-butyl nitrite has been used as an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines . Additionally, the use of tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols has been demonstrated . These reactions highlight the versatility of tert-butyl groups in organic synthesis, which could be relevant for reactions involving tert-Butyl 5-formylisoindoline-2-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butyl groups can be studied using various chromatographic and mass spectral techniques. For example, the gas-liquid chromatography and mass spectral analysis of carboxylates as their tert-butyldimethylsilyl derivatives have been described, which allows for the separation and quantitation of various carboxylic acids . These techniques could be employed to analyze the physical and chemical properties of tert-Butyl 5-formylisoindoline-2-carboxylate.

Scientific Research Applications

Synthesis and Derivatives

- Synthesis of Homochiral Amino Acid Derivatives : Methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, a derivative of tert-Butyl 5-formylisoindoline-2-carboxylate, was hydroformylated to produce important intermediates for the synthesis of homochiral amino acid derivatives, which have considerable synthetic value (Kollár & Sándor, 1993).

- Diels-Alder Reaction : The compound tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, related to tert-Butyl 5-formylisoindoline-2-carboxylate, was used in Diels-Alder reactions, showcasing its potential in synthetic organic chemistry (Padwa et al., 2003).

Chemical Transformations and Protective Groups

- Use in tert-Butoxycarbonylation : 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), which is structurally similar to tert-Butyl 5-formylisoindoline-2-carboxylate, was used as a tert-butoxycarbonylation reagent for substrates like phenols and amines, demonstrating its utility in protecting group chemistry (Saito et al., 2006).

Synthesis of Bioactive Compounds

- Synthesis of Anticancer Intermediates : The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, highlights the relevance of tert-Butyl 5-formylisoindoline-2-carboxylate in medicinal chemistry (Zhang et al., 2018).

- Discovery of Cardioprotective Agents : Related compounds to tert-Butyl 5-formylisoindoline-2-carboxylate have been explored as inhibitors in the search for cardioprotective agents, demonstrating its potential in drug discovery (Cheng et al., 2006).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

tert-butyl 5-formyl-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-11-5-4-10(9-16)6-12(11)8-15/h4-6,9H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJAWMQWNCXRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611621 | |

| Record name | tert-Butyl 5-formyl-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

253801-15-9 | |

| Record name | tert-Butyl 5-formyl-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-formyl-2,3-dihydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)

![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)

![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)

![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)

![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)